molecular formula C10H11N3O2 B14901176 4-Nicotinoylpiperazin-2-one

4-Nicotinoylpiperazin-2-one

Cat. No.: B14901176
M. Wt: 205.21 g/mol
InChI Key: KMVNGWDHOVLRNP-UHFFFAOYSA-N
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Description

4-Nicotinoylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a nicotinoyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nicotinoylpiperazin-2-one typically involves the reaction of nicotinic acid or its derivatives with piperazine. One common method is the acylation of piperazine with nicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nicotinoylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nicotinoyl group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-Nicotinoylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nicotinoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl group can interact with active sites on enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nicotinoyl group and the piperazine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(pyridine-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C10H11N3O2/c14-9-7-13(5-4-12-9)10(15)8-2-1-3-11-6-8/h1-3,6H,4-5,7H2,(H,12,14)

InChI Key

KMVNGWDHOVLRNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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